N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide
Description
N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.39 g/mol. The purity is usually 95%.
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Mechanism of Action
Dimpropyridaz, also known as N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide, is a novel insecticide that has been discovered and optimized at BASF . This compound has a unique mode of action and is used to control many aphid species as well as whiteflies and other piercing-sucking insects .
Target of Action
The primary target of Dimpropyridaz is the insect chordotonal neurons . Chordotonal neurons are stretch receptors found in insects and crustaceans that detect mechanical forces like vibration and tension. They play a crucial role in the insect’s sensory system.
Mode of Action
Dimpropyridaz and other tertiary amide pyridazine pyrazolecarboxamides (PPCs) are proinsecticides that are converted in vivo into secondary amide active forms by N-dealkylation . The active secondary amide metabolites of PPCs potently inhibit the function of insect chordotonal neurons . Unlike Group 9 and 29 insecticides, which hyperactivate chordotonal neurons and increase Ca2+ levels, active metabolites of PPCs silence chordotonal neurons and decrease intracellular Ca2+ levels .
Biochemical Pathways
The effects of Group 9 and 29 insecticides require TRPV (Transient Receptor Potential Vanilloid) channels, but PPCs act in a TRPV-independent fashion , without compromising cellular responses to Group 9 and 29 insecticides . This places the molecular PPC target upstream of TRPVs, indicating that PPCs affect a different biochemical pathway .
Pharmacokinetics
As a proinsecticide, Dimpropyridaz is activated in target insects to secondary amide forms . This activation process is crucial for the compound’s bioavailability.
Result of Action
The result of Dimpropyridaz’s action is the inhibition of the firing of chordotonal organs . This inhibition occurs at a site upstream of TRPVs and is TRPV-independent . This unique mode of action provides a novel approach for resistance management in pest control .
properties
IUPAC Name |
N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPGZXOPMRKAGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894943 | |
Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1403615-77-9 | |
Record name | Dimpropyridaz | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403615779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMPROPYRIDAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FZA9BA57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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